molecular formula C10H9FO4 B035174 Dimethyl 4-fluorophthalate CAS No. 110706-50-8

Dimethyl 4-fluorophthalate

Cat. No.: B035174
CAS No.: 110706-50-8
M. Wt: 212.17 g/mol
InChI Key: UPXQAPWOMHKSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-fluorophthalate is an organic compound with the chemical formula C10H9FO4. It is a derivative of phthalic acid, where two methyl groups are esterified to the carboxyl groups, and a fluorine atom is substituted at the para position of the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-fluorophthalate can be synthesized through the reaction of phthalic acid dimethyl ester with a fluorinating agent such as hydrofluoric acid or ammonium fluoride. The reaction typically involves heating the reactants under controlled conditions to achieve the desired substitution .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification and distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-fluorophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products:

    Nucleophilic Substitution: Various substituted phthalates depending on the nucleophile used.

    Hydrolysis: 4-fluorophthalic acid and methanol.

    Oxidation: Oxidized derivatives of the phthalate ester.

    Reduction: Reduced derivatives of the phthalate ester

Scientific Research Applications

Dimethyl 4-fluorophthalate is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism by which dimethyl 4-fluorophthalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological studies or polymerization in industrial processes .

Comparison with Similar Compounds

Uniqueness: Dimethyl 4-fluorophthalate’s unique para-fluorine substitution provides specific reactivity patterns and interactions, making it valuable in targeted chemical syntheses and specialized research applications .

Properties

IUPAC Name

dimethyl 4-fluorobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXQAPWOMHKSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628010
Record name Dimethyl 4-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110706-50-8
Record name Dimethyl 4-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethyl 5-bromo-4-fluoro-3,4,5,6-tetrahydrophthalate was dissolved in methylene chloride and stirred over basic alumina for 4 hours. An aliquot was removed and the major product shown to be dimethyl 4-fluorophthalate by GC analysis.
Name
Dimethyl 5-bromo-4-fluoro-3,4,5,6-tetrahydrophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 4-fluorophthalate
Reactant of Route 2
Reactant of Route 2
Dimethyl 4-fluorophthalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl 4-fluorophthalate
Reactant of Route 4
Reactant of Route 4
Dimethyl 4-fluorophthalate
Reactant of Route 5
Reactant of Route 5
Dimethyl 4-fluorophthalate
Reactant of Route 6
Reactant of Route 6
Dimethyl 4-fluorophthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.